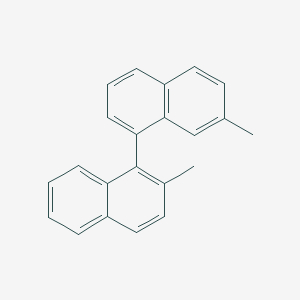
1,1'-Binaphthalene, 2,7'-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Binaphthalene, 2,7’-dimethyl- is an organic compound with the molecular formula C22H18. It is a derivative of binaphthalene, characterized by the presence of two methyl groups at the 2 and 7 positions on the naphthalene rings. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Binaphthalene, 2,7’-dimethyl- typically involves the coupling of naphthalene derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where 2,7-dibromonaphthalene is reacted with a suitable boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 1,1’-Binaphthalene, 2,7’-dimethyl- may involve large-scale coupling reactions using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1,1’-Binaphthalene, 2,7’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives .
科学的研究の応用
1,1’-Binaphthalene, 2,7’-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and ligands for catalysis.
Biology: Studies have explored its potential as a fluorescent probe for biological imaging.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of advanced materials, including polymers and electronic components
作用機序
The mechanism of action of 1,1’-Binaphthalene, 2,7’-dimethyl- involves its interaction with specific molecular targets. In catalytic applications, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. The pathways involved include the formation of stable complexes with transition metals, which then participate in catalytic cycles to promote reactions such as hydrogenation, cross-coupling, and oxidation .
類似化合物との比較
Similar Compounds
1,1’-Binaphthalene, 2,2’-dimethyl-: Another dimethyl derivative with methyl groups at the 2 and 2’ positions.
1,1’-Binaphthalene, 3,3’-dimethyl-: A derivative with methyl groups at the 3 and 3’ positions.
1,1’-Binaphthalene, 4,4’-dimethyl-: A derivative with methyl groups at the 4 and 4’ positions.
Uniqueness
1,1’-Binaphthalene, 2,7’-dimethyl- is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. This positioning can affect the compound’s ability to act as a ligand in catalytic processes and its interactions with other molecules in biological and industrial applications .
特性
CAS番号 |
165256-40-6 |
|---|---|
分子式 |
C22H18 |
分子量 |
282.4 g/mol |
IUPAC名 |
2-methyl-1-(7-methylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C22H18/c1-15-10-12-18-7-5-9-20(21(18)14-15)22-16(2)11-13-17-6-3-4-8-19(17)22/h3-14H,1-2H3 |
InChIキー |
BBSSUOFNQSXDCO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC=C2C3=C(C=CC4=CC=CC=C43)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


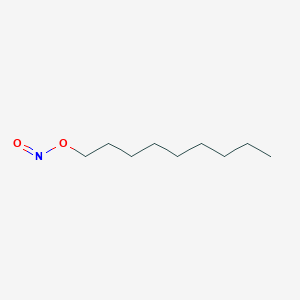
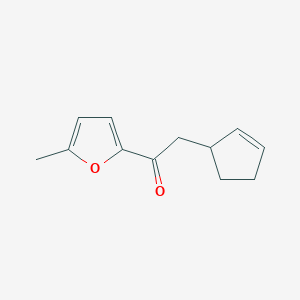
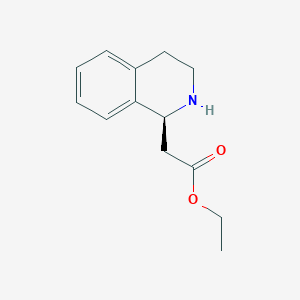
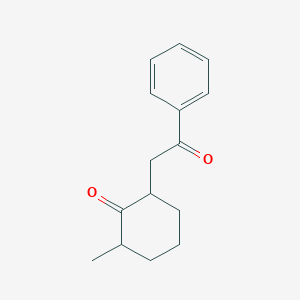
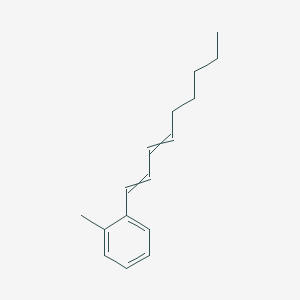
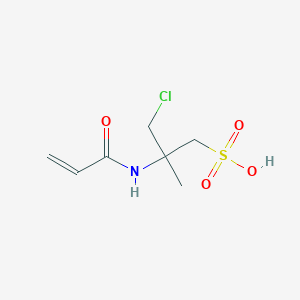
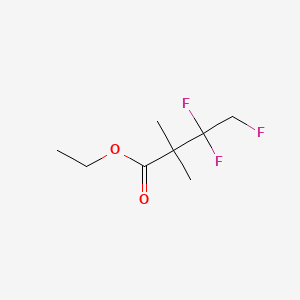
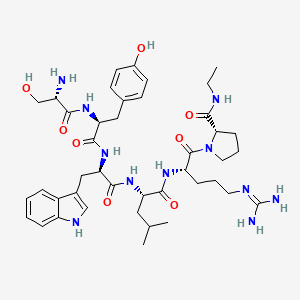
![4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide](/img/structure/B12564360.png)
![N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine](/img/structure/B12564372.png)

![Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)-](/img/structure/B12564388.png)
![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
